1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15275445
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3O2 |
|---|---|
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H14ClN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24) |
| Standard InChI Key | GYMOAAHXIHGCJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Introduction
Synthesis Methods
The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For this compound, a possible synthesis route could involve the reaction of a suitable pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline in the presence of a base to form the carboxamide linkage.
Synthesis Steps:
-
Preparation of Pyridazine Precursor: This involves creating a pyridazine ring through a condensation reaction between appropriate starting materials.
-
Acid Chloride Formation: Synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid.
-
Carboxamide Formation: Reaction of the pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline to form the final compound.
Potential Applications
Pyridazine derivatives have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its ability to interact with biological targets, which could be influenced by its substituents.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | May exhibit activity against certain bacteria or fungi due to its structural features. |
| Anti-Inflammatory Activity | Could potentially inhibit inflammatory pathways, though specific studies are needed. |
| Anticancer Activity | May interact with cancer-related targets, though detailed research is required. |
Future Research Directions:
-
Synthesis Optimization: Developing efficient and cost-effective synthesis methods.
-
Biological Activity Screening: Evaluating its antimicrobial, anti-inflammatory, and anticancer properties.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume